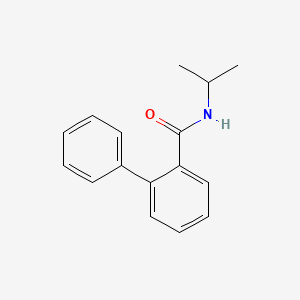

N-isopropyl-2-biphenylcarboxamide

Description

Overview of N-isopropyl-2-biphenylcarboxamide within Biphenyl (B1667301) Carboxamide Chemistry

This compound is a specific chemical entity within the broader class of biphenyl carboxamides. The core structure of these compounds features a biphenyl group—two phenyl rings linked by a single carbon-carbon bond—attached to a carboxamide functional group. The carboxamide group consists of a carbonyl group bonded to a nitrogen atom. In the case of this compound, the nitrogen atom of the amide is substituted with an isopropyl group, and the carboxamide moiety is attached to the 2-position of one of the phenyl rings.

Biphenyl carboxamides are a versatile class of organic molecules known for their diverse biological activities. ontosight.ai The biphenyl scaffold is a common structure in many natural products and has been a focus of synthetic and medicinal chemistry. acs.org The synthesis of biphenyl carboxamide derivatives can be achieved through various methods, including the coupling of a biphenyl carboxylic acid with an appropriate amine. acs.org For instance, a general approach involves preparing a substituted biphenyl carboxylic acid, which can then be reacted with an amine to form the target amide. acs.org This often involves standard peptide coupling reagents or conversion of the carboxylic acid to a more reactive derivative like an acid chloride.

The specific arrangement of the isopropyl group on the amide nitrogen and the connection at the 2-position of the biphenyl structure in this compound influences its three-dimensional shape and physicochemical properties. This, in turn, can affect its interactions with biological targets or its utility in materials science.

Historical Context of Related Biphenyl Amide Derivatives in Research

The history of biphenyl derivative chemistry dates back over 160 years. rsc.org Early work in the mid-19th century focused on the fundamental synthesis of the biphenyl scaffold itself, with reactions like the Wurtz-Fittig reaction in 1862 being a key development for coupling aryl halides. rsc.org Over the following century, numerous synthetic methodologies were developed to create more complex biphenyl derivatives, including the Ullmann reaction, Suzuki-Miyaura coupling, and Friedel-Crafts reactions. rsc.org

Research into biphenyl amides, a specific subset of these derivatives, has gained momentum as their potential applications have become more apparent. Biphenyl amides have been investigated for a wide range of purposes. For example, some biphenyl amide derivatives have been studied as p38 MAP kinase inhibitors. nih.gov In the field of agrochemicals, novel biphenyl carboxamide derivatives have been synthesized and evaluated for their potential as fungicidal agents. acs.orgacs.org Furthermore, the unique structural properties of biphenyls have led to their use as small-molecule inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy. researchgate.net The development of synthetic routes, such as multicomponent reactions, has further facilitated the creation of diverse libraries of biphenyl amide derivatives for screening and research. rsc.org

Scope of Academic Research on this compound

Academic research on this compound, while not as extensive as for some other biphenyl derivatives, has touched upon several areas. The primary focus of existing research appears to be on its synthesis and characterization. Studies often include the compound as part of a larger series of synthesized molecules to explore structure-activity relationships for a particular biological target.

For example, research into novel fungicides has led to the synthesis and evaluation of various biphenyl carboxamide derivatives. acs.orgacs.org Similarly, studies on enzyme inhibitors, such as those for acetylcholinesterase and butyrylcholinesterase, have included a range of biphenyl-containing compounds. nih.gov While these studies may not focus exclusively on this compound, they provide a context for its potential biological activities.

The investigation into the mechanism of action of related compounds, such as isopropyl N-phenyl carbamate, has also been a subject of academic inquiry, particularly concerning its effects on microtubules. nih.gov Although a different molecule, this research highlights the types of biological processes that structurally similar compounds might influence. The physical and chemical properties of related amides and biphenyl carboxylic acids are also well-documented, providing a basis for understanding the characteristics of this compound. chemicalbook.comchemeo.com

Compound Data

Below are tables detailing some of the key compounds mentioned in this article and their properties.

Table 1: Compound Names

| Compound Name |

|---|

| This compound |

| 4-Biphenylcarboxylic acid |

Table 2: Chemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 4-Biphenylcarboxylic acid | C13H10O2 | 198.22 | 220-225 chemicalbook.com |

| 2'-Isopropyl-[1,1'-biphenyl]-3-carboxylic acid | C16H16O2 | 240.30 | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12(2)17-16(18)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBJFXIPEFDCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of N Isopropyl 2 Biphenylcarboxamide

Retrosynthetic Analysis of the Biphenyl (B1667301) Carboxamide Scaffold

A retrosynthetic analysis of N-isopropyl-2-biphenylcarboxamide reveals two primary disconnections that simplify the target molecule into readily available starting materials. The most intuitive disconnection is that of the amide bond, which breaks the molecule into 2-biphenylcarboxylic acid and isopropylamine (B41738). This approach is common in amide synthesis. nih.govyoutube.com

A further disconnection of the 2-biphenylcarboxylic acid intermediate involves breaking the carbon-carbon bond between the two phenyl rings. This leads to precursors such as a protected 2-halobenzoic acid derivative and a phenyl boronic acid, suggesting a cross-coupling reaction like the Suzuki coupling as a key step in the forward synthesis. Alternatively, a Grignard-based coupling could be envisioned. nih.gov This retrosynthetic strategy is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis provides a logical roadmap for the synthesis, highlighting the key bond-forming reactions required to assemble the target molecule.

Classical and Modern Synthetic Methodologies

The forward synthesis of this compound can be achieved through a variety of classical and modern chemical reactions, focusing on the efficient formation of the biphenyl and amide moieties.

The formation of the amide bond between 2-biphenylcarboxylic acid and isopropylamine is a critical step. Several well-established methods can be employed for this transformation:

Acid Chloride Formation Followed by Amination: A classic approach involves the conversion of 2-biphenylcarboxylic acid to its more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-biphenylcarbonyl chloride can then be reacted with isopropylamine, typically in the presence of a base to neutralize the HCl byproduct, to yield the desired amide.

Peptide Coupling Reagents: Modern amide bond formation often utilizes coupling agents to facilitate the reaction directly from the carboxylic acid and amine, avoiding the need for the harsh conditions of acid chloride formation. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-propylphosphonic anhydride (B1165640). nih.gov These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine.

Boric Acid Catalysis: A greener and more atom-economical approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. This method often requires heating the reactants in a suitable solvent.

Diphenic anhydride, the intramolecular anhydride of 2,2'-biphenyldicarboxylic acid, serves as a precursor for the synthesis of biphenyl diamides. While not directly leading to the mono-amide this compound in a single step, its chemistry is relevant to the synthesis of related structures. Reaction of diphenic anhydride with an amine would lead to the formation of a biphenyl dicarboxylic acid monoamide. A subsequent selective reaction would be required to obtain a mono-amide. This highlights the potential of using cyclic anhydrides as starting points for more complex biphenyl carboxamide derivatives.

The synthesis of more complex analogs of this compound often requires multi-step sequences. youtube.com For instance, the synthesis of a structurally related compound, N-isopropyl-2-aminobenzamide, involves a two-step process starting from o-aminobenzoic acid. google.com This precursor is first converted to isatoic anhydride, which then reacts with isopropylamine to yield the final product. google.com

A similar multi-step strategy could be envisioned for this compound, where a substituted 2-biphenylcarboxylic acid is synthesized first, followed by amidation. The synthesis of the biphenyl core itself can be a multi-step process, for example, through a Suzuki coupling of a substituted phenylboronic acid with a substituted halobenzene derivative. This modular approach allows for the introduction of various functional groups on either of the phenyl rings, leading to a diverse library of analogs.

Synthetic Challenges and Optimization in this compound Production

The production of this compound is not without its challenges. Key areas for optimization include:

Yield and Purity: Achieving high yields and purity can be challenging, particularly in the cross-coupling step to form the biphenyl linkage. Side reactions and the formation of homocoupled products can reduce the yield of the desired 2-biphenylcarboxylic acid. Purification of the final amide product, often through recrystallization or chromatography, is crucial to remove unreacted starting materials and byproducts.

Reaction Conditions: The optimization of reaction conditions, such as solvent, temperature, catalyst loading, and reaction time, is critical for maximizing yield and minimizing side reactions. For example, in the amidation step, the choice of coupling agent and base can significantly impact the reaction's efficiency and the ease of purification.

Scalability: Scaling up the synthesis from laboratory to industrial scale presents its own set of challenges. Issues such as heat transfer, mixing, and reagent addition rates need to be carefully controlled to ensure consistent product quality and safety. The development of robust and scalable synthetic routes is an ongoing area of research.

Derivatization and Analog Synthesis

The derivatization of the this compound scaffold is a key strategy for exploring its structure-activity relationships in various applications. Analogs can be synthesized by modifying the biphenyl core, the amide linkage, or the isopropyl group.

Modification of the Biphenyl Core: Introducing substituents such as alkyl, alkoxy, or halogen groups onto either of the phenyl rings can be achieved by using appropriately substituted starting materials in the cross-coupling reaction. This allows for the systematic exploration of the effect of electronic and steric factors on the molecule's properties.

Variation of the N-Alkyl Group: Replacing the isopropyl group with other alkyl or aryl groups can be readily accomplished by using different primary or secondary amines in the amidation step. This allows for the fine-tuning of the lipophilicity and steric bulk around the amide nitrogen. The synthesis of various N-alkyl amides has been reported through different synthetic routes. mdpi.com

Synthesis of Bioactive Analogs: The biphenyl carboxamide scaffold is present in a number of biologically active molecules. For example, novel biphenyl-4-carboxamide derivatives have been synthesized and evaluated as TRPV1 antagonists. nih.gov These syntheses often involve multi-step sequences to build up complex structures on the biphenyl core.

Strategies for Introducing Substituents on the Biphenyl Core

The functionalization of the biphenyl core of this compound is a key strategy for modulating its physicochemical and biological properties. The introduction of substituents at various positions on either of the two phenyl rings can be achieved through several synthetic approaches, primarily by utilizing substituted starting materials in the synthesis of the biphenyl-2-carboxylic acid precursor.

A prevalent and versatile method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. To synthesize substituted biphenyl-2-carboxylic acid precursors, one can employ either a substituted phenylboronic acid or a substituted 2-bromobenzoic acid derivative. For instance, coupling a substituted phenylboronic acid with methyl 2-bromobenzoate (B1222928), followed by hydrolysis of the ester, yields the desired substituted biphenyl-2-carboxylic acid. This can then be converted to the target this compound.

The following table illustrates the variety of substituents that can be introduced onto the biphenyl core using this strategy, starting from appropriately substituted precursors.

Table 1: Examples of Substituted Biphenyl-2-Carboxylic Acid Precursors via Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Aryl Halide | Resulting Biphenyl-2-Carboxylic Acid | Potential Substituent Position(s) |

| Phenylboronic acid | Methyl 2-bromo-4-methylbenzoate | 4'-Methylbiphenyl-2-carboxylic acid | 4' |

| 4-Methoxyphenylboronic acid | Methyl 2-bromobenzoate | 4-Methoxybiphenyl-2-carboxylic acid | 4 |

| 3-Chlorophenylboronic acid | Methyl 2-bromobenzoate | 3'-Chlorobiphenyl-2-carboxylic acid | 3' |

| 4-Fluorophenylboronic acid | Methyl 2-bromo-5-fluorobenzoate | 4',5-Difluorobiphenyl-2-carboxylic acid | 4', 5 |

Once the desired substituted biphenyl-2-carboxylic acid is obtained, the final step is the formation of the amide bond with isopropylamine. This is typically achieved through the use of a coupling reagent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with isopropylamine.

A general synthetic scheme is depicted below:

Step 1: Suzuki-Miyaura Coupling: A substituted aryl boronic acid is reacted with a substituted methyl 2-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the substituted methyl biphenyl-2-carboxylate.

Step 2: Hydrolysis: The methyl ester is hydrolyzed, typically using a base like sodium hydroxide (B78521) (NaOH) followed by acidic workup, to yield the substituted biphenyl-2-carboxylic acid.

Step 3: Amidation: The resulting carboxylic acid is coupled with isopropylamine using a suitable coupling reagent to afford the target this compound derivative.

This modular approach allows for the systematic introduction of a wide array of substituents, including alkyl, alkoxy, halogen, and other functional groups, at specific positions on the biphenyl scaffold.

Exploration of Chemical Space around the this compound Scaffold

The exploration of the chemical space around the this compound scaffold involves the systematic modification of its core structure to generate a library of analogues. google.comajgreenchem.com This is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of the molecule for various applications. google.comajgreenchem.com The primary avenues for derivatization include modifications of the biphenyl core, the amide linker, and the N-isopropyl group.

Table 2: Virtual Library of this compound Analogs with Biphenyl Core Modifications

| Derivative | R1 | R2 | R3 | R4 |

| Parent Compound | H | H | H | H |

| Analog 1 | OCH₃ | H | H | H |

| Analog 2 | H | Cl | H | H |

| Analog 3 | H | H | F | H |

| Analog 4 | CH₃ | H | H | NO₂ |

| Analog 5 | H | OCH₃ | Cl | H |

Modification of the Amide Linker and N-Alkyl Group: The N-isopropyl group can be replaced with other alkyl or cycloalkyl groups to probe the steric requirements of the binding pocket or interaction site. This can be achieved by using different primary or secondary amines in the final amidation step of the synthesis. Furthermore, the amide bond itself can be replaced with bioisosteres to explore alternative chemical space and improve properties such as metabolic stability.

Table 3: Exploration of Chemical Space via Amine Modification

| Amine Used in Synthesis | Resulting N-Substituent |

| Cyclopropylamine | N-cyclopropyl |

| Tert-butylamine | N-tert-butyl |

| Aniline | N-phenyl |

| Pyrrolidine | N-pyrrolidinyl |

| (R)-1-Phenylethylamine | N-((R)-1-phenylethyl) |

The systematic exploration of these modifications, often guided by computational modeling and chemoinformatic tools, allows for a comprehensive understanding of the chemical space around the this compound scaffold. google.comnih.gov This knowledge is invaluable for the rational design of new derivatives with optimized properties. google.comnih.gov

Mechanistic Investigations of N Isopropyl 2 Biphenylcarboxamide at the Molecular Level

Molecular Target Identification and Ligand Binding Profiles

The biological activity of N-isopropyl-2-biphenylcarboxamide is defined by its ability to bind to and modulate the function of specific protein targets. Research has primarily focused on its interactions with ion channels, revealing a nuanced profile of activity that includes both antagonistic and modulatory effects.

Interaction with Ryanodine (B192298) Receptors (RyRs) in Invertebrates

While this compound belongs to a class of chemicals known for their insecticidal properties, which often target invertebrate Ryanodine Receptors (RyRs), specific details regarding its direct interaction with these receptors are not extensively documented in publicly available research. However, the broader class of diamide (B1670390) insecticides, which share some structural similarities, are known to act as potent activators of insect RyRs. This activation leads to an uncontrolled release of calcium from intracellular stores, resulting in muscle dysfunction and paralysis in susceptible invertebrate species. The mechanism of action for these related compounds involves binding to a specific site on the insect RyR, which is distinct from the binding sites of other known RyR modulators like ryanodine and caffeine. This suggests that this compound may act as an allosteric modulator of invertebrate RyRs, but further research is required to confirm this hypothesis and to fully characterize its binding profile and functional effects on these specific receptors.

It is important to note that some related compounds have shown selectivity for insect RyRs over their mammalian counterparts. For instance, the unnatural enantiomer of the fungal natural product verticilide, a known insect RyR antagonist, has been found to inhibit mammalian RyR2, highlighting the potential for cross-reactivity and the complex nature of ligand-receptor interactions within this family of ion channels. nih.gov

Modulatory Effects on Transient Receptor Potential Melastatin 8 (TRPM8) Channels

Significant research has been conducted on the interaction of this compound and its analogs with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-known sensor of cold temperatures and cooling agents like menthol. nih.gov These studies have identified this class of compounds as potent antagonists of human TRPM8 (hTRPM8).

The antagonistic activity of biphenyl (B1667301) amide derivatives, including this compound, has been characterized through calcium imaging assays in cells expressing hTRPM8. nih.gov For example, an isomeric mixture of a closely related analog, N-(2-Isopropyl-5-methylcyclohexyl)-[1,1′-biphenyl]-4-carboxamide, demonstrated a 30-fold increase in hTRPM8 inhibitory activity compared to a single isomer, with an IC50 value of 468 ± 1 nM. nih.gov This indicates that the stereochemistry of the molecule plays a crucial role in its interaction with the receptor. The removal of certain chemical groups from the core structure has been shown to reduce potency, underscoring the importance of specific structural features for effective binding and antagonism. nih.gov

The table below summarizes the inhibitory activity of a biphenyl amide analog on the human TRPM8 channel.

Data sourced from nih.gov

Exploration of Other Potential Molecular Targets and Pathways

Beyond its established effects on RyRs and TRPM8 channels, the broader chemical class to which this compound belongs has been investigated for other potential molecular interactions. For instance, some TRPM8 antagonists with structural similarities have been assessed for off-target effects on other TRP channels, such as TRPV1 and TRPA1, as well as voltage-gated sodium channels like Nav1.7. nih.gov Generally, high selectivity for TRPM8 is observed, with negligible activity at these other channels. nih.gov

In the context of ryanodine receptors, the regulatory protein FKBP12.6 (also known as calstabin2) is a key component of the RyR channel complex. nih.govnih.gov While there is no direct evidence of this compound interacting with FKBP12.6, the modulation of the RyR channel complex by small molecules can be influenced by the presence or absence of this protein. nih.govnih.gov Therefore, future investigations into the broader molecular pharmacology of this compound could explore its potential indirect effects on pathways involving proteins that associate with its primary targets.

Ligand-Receptor Interaction Dynamics

The functional consequences of this compound binding to its target receptors are determined by the specific molecular interactions that occur at the binding site and the subsequent conformational changes induced in the receptor protein.

Characterization of Binding Sites within Target Receptors

TRPM8: Molecular modeling and structural biology studies have provided insights into the binding site of biphenyl amide antagonists on the TRPM8 channel. Homology models of hTRPM8, based on the cryo-electron microscopy (cryo-EM) structure of a related species, have been used to predict the binding pose of these antagonists. nih.gov The binding pocket is located within the transmembrane domain of the channel. nih.gov

Key residues within the TRPM8 channel have been identified as being crucial for the binding of antagonists. For instance, a residue at position 1007 in the TRP helix (serine in hTRPM8) is situated within the binding pocket. nih.gov Hydrophobic interactions with residues such as Leu778 and Arg1008 are also thought to contribute to the binding affinity. nih.gov The binding site for this series of compounds is considered to be well-defined, and its precise location and interacting residues can be unequivocally determined using techniques like cryo-EM with a ligand-bound structure. nih.gov

Ryanodine Receptors: While the specific binding site for this compound on invertebrate RyRs has not been explicitly characterized, studies on related diamide insecticides indicate a binding site that is distinct from the orthosteric site where ryanodine binds. This suggests an allosteric binding site. In vertebrate RyRs, multiple allosteric binding sites have been identified for various modulators, including ATP and caffeine. nih.govnih.gov These sites are often located in the large cytosolic domain of the receptor. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. For the biphenyl carboxamide class, these studies have been pivotal in optimizing potency and selectivity for various biological targets. Research has shown that ortho-biphenyl carboxamides are a notable class of compounds, originally investigated as inhibitors of microsomal triglyceride transfer protein (MTP), which were later identified as potent inhibitors of the Hedgehog signaling pathway by acting as antagonists of the Smoothened receptor. nih.gov

Influence of the Isopropyl Group and Biphenyl Moiety on Biological Activity

The two core components of the parent molecule, the biphenyl moiety and the N-isopropyl group, are both critical to its biological activity.

The biphenyl moiety serves as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets. researchgate.net Its two phenyl rings provide a rigid yet conformationally flexible backbone that can be extensively modified. SAR studies on various biphenylamides have demonstrated that this core is essential for orienting the other functional groups correctly within a target's binding pocket. nih.gov For instance, in studies of biphenylamide derivatives as Hsp90 inhibitors, the biphenyl system was found to be a viable replacement for other core structures like coumarin, playing a similar role in the orientation of side chains. nih.gov The biphenyl framework is prevalent in a wide range of pharmacologically active compounds, highlighting its importance in medicinal chemistry. researchgate.net

The N-isopropyl group attached to the carboxamide is also a key determinant of activity. In SAR studies of related heterocyclic compounds, the N-isopropyl substituent was identified as optimal for achieving a balance between high intrinsic potency and favorable metabolic stability. mdpi.com While not directly from a study on this compound, this finding suggests that the size and shape of the isopropyl group are well-suited for fitting into the binding sites of target proteins, potentially offering an ideal mix of steric bulk and lipophilicity without being overly susceptible to metabolic breakdown. mdpi.com

Systematic Substituent Effects on Ligand Binding Affinity and Potency

Systematic modifications to the biphenyl rings and the amide portion of the molecule have yielded significant insights into the SAR of this class. The position, size, and electronic properties of substituents can dramatically alter binding affinity and potency.

Studies on biphenylamide derivatives as potential anti-cancer agents revealed clear SAR trends. When modifications were made to the benzamide (B126) side chain, substituents on the phenyl ring had a major impact on anti-proliferative activity. The data shows that small, electron-withdrawing or moderately electron-donating groups in the para-position are particularly effective. nih.gov

| Compound ID | R-group (para-position) | Anti-proliferative Activity (IC₅₀ in µM) |

| 41a | -H (unsubstituted) | >10 |

| 41b | -Cl | 0.05 |

| 41c | -Br | 0.05 |

| 41d | -I | 0.04 |

| 41f | -OCH₃ | 0.04 |

| 41s | -phenyl | >10 |

This table is based on data for biphenylamide derivatives evaluated for anti-proliferative activity against SKBr3 breast cancer cells, as described in related research. nih.gov The unsubstituted analog (41a ) and the bulky phenyl-substituted analog (41s ) showed weak activity, while compounds with para-halogen (41b-d ) or para-methoxy (41f ) substituents demonstrated the most potent activity. nih.gov

Further research into aminobiphenyl sulfonamides, a related class, also underscores the importance of substituent electronic properties. In a series of compounds tested as carbonic anhydrase inhibitors, those with electron-withdrawing groups generally showed moderate to excellent potency, while compounds with electron-donating groups were inactive. nih.gov For example, a derivative with a pyridinyl moiety showed excellent inhibitory activity against the hCA-IX isoform (IC₅₀ = 0.21 µM). nih.gov These findings collectively highlight that fine-tuning the electronic nature of the biphenyl scaffold is a key strategy for optimizing the potency of these compounds.

Stereochemical Considerations in the Biological Activity of Biphenyl Carboxamides

A crucial aspect of the SAR for this compound is its stereochemistry, specifically the phenomenon of atropisomerism . pharmaguideline.comyoutube.comyoutube.com Atropisomers are stereoisomers that arise from restricted rotation (hindered rotation) around a single bond. pharmaguideline.com In biphenyl compounds, free rotation around the single bond connecting the two phenyl rings can be impeded by the presence of bulky substituents in the ortho-positions (the positions adjacent to the connecting bond). youtube.commgscience.ac.in

In this compound, the N-isopropylcarboxamide group at the 2-position (an ortho-position) acts as a bulky substituent. If there are additional bulky groups on the other ring's ortho-positions, the steric hindrance can be significant enough to prevent the rings from becoming coplanar and to restrict rotation. youtube.commgscience.ac.in This restriction forces the two phenyl rings to exist in non-planar, perpendicular, or twisted conformations, leading to a molecule that is chiral, even without a traditional chiral carbon atom. youtube.comyoutube.com

Computational and Theoretical Studies of N Isopropyl 2 Biphenylcarboxamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-isopropyl-2-biphenylcarboxamide, molecular docking studies would be instrumental in identifying its potential biological targets and elucidating the specific interactions that govern its binding affinity. This process involves the generation of various conformations of the ligand (this compound) and fitting them into the binding site of a target protein.

The scoring functions employed in docking algorithms then estimate the binding energy for each pose, allowing for the ranking of different orientations. A multi-stage virtual screening approach, which often incorporates docking, can be utilized to screen large libraries of compounds against a specific target. nih.gov The process typically starts with the preparation of the protein and ligand structures, followed by the determination of the binding site, often identified from co-crystallized ligands. nih.gov

Ligand-protein interaction modeling provides a detailed visualization of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

A hypothetical molecular docking workflow for this compound would involve:

Target Selection and Preparation: Identifying a potential protein target and obtaining its 3D structure, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or MOE to dock the ligand into the prepared receptor.

Analysis of Results: Evaluating the predicted binding poses and their corresponding binding energies to identify the most plausible interaction model.

Molecular Dynamics Simulations of this compound-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and the stability of the ligand-protein complex over time. nih.gov

For a complex of this compound and its target protein, MD simulations can:

Assess the stability of the binding pose predicted by molecular docking.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Identify key residues that are crucial for the stability of the complex.

These simulations are computationally intensive but provide invaluable information for understanding the physical basis of molecular recognition. nih.gov

Homology Modeling and Receptor Structure Prediction for Binding Studies

In cases where the experimental 3D structure of the target protein for this compound is not available, homology modeling can be employed to build a reliable model. This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures.

The process of homology modeling involves four main steps:

Template Selection: Identifying a protein with a known experimental structure that has a significant sequence similarity to the target protein. A sequence identity of over 45% is generally considered necessary for creating a high-quality model. youtube.com

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template. youtube.com

Model Building: Building the 3D model of the target protein based on the alignment with the template structure. youtube.com

Model Refinement and Validation: Evaluating the quality of the generated model using various computational tools and refining it to correct any potential errors. youtube.com

Once a reliable homology model of the target receptor is constructed, it can be used for molecular docking and molecular dynamics simulations with this compound to predict its binding mode and affinity.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are widely used for this purpose. nih.gov For this compound, these calculations can be used to perform conformational analysis and determine its electronic properties.

Conformational analysis helps in identifying the low-energy conformations of the molecule, which are crucial for understanding its binding to a receptor. Electronic properties, such as the distribution of electron density, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), are important for predicting the reactivity and interaction capabilities of the molecule.

Quantum chemical studies on related compounds, such as certain anti-blood cancer agents, have demonstrated the utility of these methods in calculating various molecular properties. nih.gov For instance, the B3LYP method is often used for geometry optimization and vibrational analysis. nih.gov The calculated properties can include dipole moment, polarizability, quadrupole moment, and energies of zero-point vibration. nih.gov

Below is an illustrative table of calculated molecular properties for a hypothetical biphenylcarboxamide derivative, based on the types of data generated in quantum chemical studies. nih.gov

| Property | Value | Unit |

| Dipole Moment | 2.5 | Debye |

| Isotropic Polarizability | 300 | a₀³ |

| Quadrupole Moment | -90 | ea₀² |

| Energy of Zero-Point Vibration | 150 | kcal mol⁻¹ |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| Energy Gap (HOMO-LUMO) | 4.4 | eV |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Virtual Screening Approaches for Identification of Related Chemical Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Starting with this compound as a reference or "hit" compound, virtual screening can be employed to find other molecules with related chemical scaffolds that may have similar or improved biological activity.

There are two main types of virtual screening:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds, like this compound, to identify other molecules with similar properties. Methods include 2D fingerprint similarity searching and 3D shape-based screening. youtube.com

Structure-based virtual screening: This method uses the 3D structure of the target protein to dock a library of compounds and score their potential binding affinity. nih.gov

A successful virtual screening campaign can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery pipeline. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment

The foundational step in the research of N-isopropyl-2-biphenylcarboxamide involves its unambiguous characterization and the assessment of its purity. This is achieved through a combination of spectroscopic and chromatographic techniques, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR provides information about the number and chemical environment of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons on the two phenyl rings, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the biphenyl (B1667301) rings would typically appear in the downfield region (around 7.0-8.0 ppm), while the isopropyl protons would be found in the upfield region. msu.eduopenstax.org

¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the carbons of the isopropyl group. The chemical shift of the carbonyl carbon is typically found in the range of 160-180 ppm. chemguide.co.ukwisc.edu

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm its structure. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reverse-phase HPLC method, often using a C18 column, can separate the compound from any impurities. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with a small amount of a modifier like formic acid to ensure good peak shape. sigmaaldrich.com

Table 1: Spectroscopic and Chromatographic Data for this compound (Illustrative)

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.0-8.0 ppm), Isopropyl CH (~4.0-4.5 ppm), Isopropyl CH₃ (~1.2 ppm) |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl C (~165-175 ppm), Aromatic C (~120-140 ppm), Isopropyl C (~20-50 ppm) |

| Mass Spec. (EI) | Molecular Ion Peak | m/z corresponding to C₁₆H₁₇NO |

| HPLC | Purity | >95% (typical for research-grade compounds) |

In Vitro Assay Development for Mechanistic Elucidation

To understand how this compound exerts its effects at a molecular level, a variety of in vitro assays are developed. These assays are designed to investigate the compound's interaction with specific biological targets, such as ion channels or receptors.

Calcium Imaging Assays for Channel Functionality (e.g., Fura-2 based)

Calcium imaging assays are instrumental in determining if this compound modulates the activity of calcium-permeable ion channels, such as the Transient Receptor Potential Melastatin 3 (TRPM3) channel. These experiments are typically performed in cells, such as Human Embryonic Kidney 293 (HEK293) cells, that have been engineered to express the target channel. nih.govresearchgate.net

The Fura-2 based assay is a ratiometric method that allows for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). researchgate.net Cells are loaded with the acetoxymethyl (AM) ester form of Fura-2, which is cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the Fura-2 dye in the cytoplasm. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm to 340 nm upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at a single wavelength (typically ~510 nm) following excitation at 340 nm and 380 nm, the intracellular calcium concentration can be precisely calculated. An increase in the 340/380 ratio indicates an increase in [Ca²⁺]i, suggesting that this compound may be activating a calcium-permeable ion channel. Conversely, a decrease in the signal in the presence of a known agonist could indicate an inhibitory effect.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or binding site. nih.gov These assays involve the use of a radiolabeled ligand (a molecule known to bind to the target) and measuring the ability of the unlabeled test compound, in this case, this compound, to compete for binding.

The assay is typically performed using cell membranes prepared from cells overexpressing the target receptor. The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. The amount of radioligand bound to the receptor is then measured, usually by separating the bound from the free radioligand via filtration and counting the radioactivity.

The data from these competition experiments are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of this compound required to displace 50% of the bound radioligand. This value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, providing a quantitative measure of the compound's binding affinity for the target.

Bioluminescence Resonance Energy Transfer (BRET) Assays for Ligand Binding in Live Cells

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions and can be adapted to monitor ligand binding to receptors in real-time within living cells. This assay offers the advantage of not requiring the separation of bound and free ligand.

In a typical BRET assay for ligand binding, the receptor of interest is genetically fused to a bioluminescent donor, such as a luciferase enzyme. A fluorescently labeled version of a known ligand (the acceptor) is then introduced. If the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer from the luciferase to the fluorophore, resulting in a detectable BRET signal.

This compound, if it binds to the same site as the fluorescent ligand, will compete for binding and disrupt the BRET signal in a concentration-dependent manner. This allows for the determination of the compound's affinity for the receptor in a more physiologically relevant context of a living cell.

Surface Plasmon Resonance (SPR) for Real-time Kinetic Analysis of Ligand Binding

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It provides valuable information not only on the affinity of an interaction but also on the kinetics, including the association (on-rate) and dissociation (off-rate) constants.

In an SPR experiment, the target protein (e.g., a purified receptor or ion channel) is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the shape of the sensorgram (a plot of SPR signal versus time), the kinetic parameters of the interaction can be determined. The association rate constant (ka) is determined from the initial phase of the binding curve, while the dissociation rate constant (kd) is determined from the decay of the signal after the analyte flow is stopped. The equilibrium dissociation constant (KD), a measure of affinity, can then be calculated as the ratio of kd/ka.

Advanced Data Analysis and Interpretation in Mechanistic Studies

In the scientific exploration of this compound and its analogs, advanced data analysis and interpretation are crucial for elucidating their mechanisms of action. These methodologies often involve computational and statistical modeling to correlate the compound's structural features with its biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in this regard, providing deep insights into the molecular interactions that underpin the compound's effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgijnrd.org For biphenyl carboxamide derivatives, QSAR studies are instrumental in identifying the key molecular descriptors that govern their therapeutic potential. medcraveonline.com These descriptors can be electronic, steric, or lipophilic in nature. ijnrd.org

In a typical QSAR study of biphenyl carboxamide analogs, researchers would synthesize a series of related compounds and test their biological activity, for instance, their analgesic or anti-inflammatory effects. The activity data, often expressed as a logarithmic value (e.g., logBA), is then correlated with various calculated molecular descriptors using statistical methods like multiple linear regression. medcraveonline.com The goal is to develop a robust model that can predict the activity of new, unsynthesized compounds. longdom.orgnih.gov

A representative QSAR model for a series of biphenyl carboxamide analogs might yield a regression equation that links biological activity to specific molecular properties. The statistical quality of the model is assessed through parameters like the coefficient of determination (R²) and the predictive R² (predicted_R²), which indicate the model's ability to explain the variance in the data and to predict the activity of new compounds, respectively. medcraveonline.com

Table 1: Representative Data from a QSAR Study of Biphenyl Carboxamide Analogs

| Compound ID | Actual Activity (logBA) | Predicted Activity (logBA) | Key Descriptor 1 (e.g., Molar Refractivity) | Key Descriptor 2 (e.g., Dipole Moment) |

| BP-1 | 1.25 | 1.22 | 85.6 | 2.1 |

| BP-2 | 1.38 | 1.40 | 92.3 | 2.5 |

| BP-3 | 1.10 | 1.08 | 79.8 | 1.9 |

| BP-4 | 1.52 | 1.55 | 98.1 | 2.8 |

| BP-5 | 1.45 | 1.43 | 95.4 | 2.6 |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is invaluable for understanding the specific interactions between a compound like this compound and its biological target at the atomic level.

In the context of mechanistic studies, molecular docking can help to visualize how the compound fits into the active site of an enzyme or receptor. nih.gov It can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov The binding affinity is often expressed as a docking score, with lower (more negative) scores generally indicating a more favorable binding interaction. nih.govnih.gov

For instance, if this compound is being investigated as an anti-inflammatory agent, molecular docking could be used to model its interaction with cyclooxygenase (COX) enzymes. The results would reveal the specific amino acid residues in the enzyme's active site that interact with the compound, providing a structural basis for its inhibitory activity.

Table 2: Representative Molecular Docking Results for this compound with a Target Protein

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| This compound | Protein X | -8.2 | Tyr123, Ser345 | Hydrogen Bond |

| This compound | Protein X | -8.2 | Phe456, Leu789 | Hydrophobic |

| Comparator 1 | Protein X | -7.5 | Tyr123 | Hydrogen Bond |

| Comparator 2 | Protein X | -9.1 | Tyr123, Ser345, Arg567 | Hydrogen Bond, Hydrophobic |

This table is interactive and can be sorted by clicking on the column headers.

By integrating the findings from QSAR and molecular docking studies, researchers can build a comprehensive understanding of the structure-activity relationships and the molecular mechanisms of action for this compound and its derivatives. This data-driven approach is essential for optimizing lead compounds and designing new molecules with improved therapeutic profiles.

Future Directions and Emerging Research Avenues for Biphenyl Carboxamide Research

Development of Novel Chemical Probes for Receptor Pharmacology

The development of high-quality chemical probes is a cornerstone of modern pharmacology, enabling the precise dissection of biological pathways and the validation of new drug targets. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in cellular and in vivo models. nih.gov For a compound to be considered a high-quality chemical probe, it must exhibit high potency and selectivity for its intended target, have a well-defined mechanism of action, and ideally be accompanied by a structurally similar but inactive control compound. nih.gov

While N-isopropyl-2-biphenylcarboxamide itself has not been extensively characterized as a chemical probe, its structural features suggest its potential as a starting point for the design of such tools. The biphenyl (B1667301) core and the carboxamide linkage are common motifs in compounds targeting a variety of receptors. For instance, derivatives of biphenyl-4-carboxamide have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. researchgate.net

Future research in this area could focus on systematically modifying the structure of this compound to enhance its affinity and selectivity for a particular receptor. This would involve synthesizing a library of analogs and screening them against a panel of receptors to identify highly selective binders. The resulting chemical probes would be invaluable for elucidating the physiological and pathological roles of their target receptors, paving the way for the development of novel therapeutics.

Exploration of Undiscovered Molecular Targets and Signaling Pathways

A significant frontier in medicinal chemistry is the identification of novel molecular targets for existing or newly synthesized compounds. Compounds with the biphenyl structure have been shown to exert their effects through various mechanisms, including the disruption of cell walls and the inhibition of protein and nucleic acid synthesis. drughunter.com The exploration of undiscovered molecular targets and signaling pathways for biphenyl carboxamides like this compound could unveil new therapeutic applications.

Recent studies on biphenyl carboxamide derivatives have revealed their potential as fungicidal agents. drughunter.com This discovery opens up a new avenue of research to explore the specific molecular targets within fungal cells that are modulated by these compounds. Transcriptomic analysis of fungal cells treated with a biphenyl carboxamide derivative indicated significant enrichment in pathways related to carbohydrate and lipid metabolism, suggesting that these pathways may harbor the molecular targets of these compounds. drughunter.com

Furthermore, the structural similarity of this compound to known inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, suggests that it could be a candidate for targeting this pathway. Investigating the interaction of this compound and its analogs with FAAH and other components of the endocannabinoid system could lead to the development of new treatments for pain, inflammation, and anxiety.

The process of identifying new targets often involves a combination of computational approaches, such as target prediction algorithms, and experimental techniques, including phenotypic screening and affinity-based proteomics. Phenotypic screening, in particular, has re-emerged as a powerful strategy for discovering previously unrecognized targets and mechanisms of action. nih.gov

Advanced Computational Methodologies in Compound Discovery and Optimization

Computational methods have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. These in silico techniques range from virtual screening of large compound libraries to the detailed analysis of protein-ligand interactions at the atomic level.

For a molecule like this compound, computational approaches can be employed at various stages of the drug discovery pipeline. Structure-based drug design (SBDD) methods can be used to predict how the compound binds to a specific target protein, provided a three-dimensional structure of the target is available. This information can then guide the rational design of more potent and selective analogs.

Ligand-based drug design (LBDD) methods, on the other hand, are valuable when the structure of the target is unknown. These approaches rely on the knowledge of other molecules that bind to the target of interest. By comparing the properties of this compound to those of known active compounds, it is possible to generate hypotheses about its potential targets and mechanism of action.

Advanced computational techniques such as molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its target, revealing key interactions that are not apparent from static structures. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of biphenyl carboxamide derivatives with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

Bio-isosteric Replacements and Scaffold Hopping Strategies in Biphenyl Carboxamide Design

Bio-isosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize the properties of a lead compound and to discover novel chemical entities with similar biological activity. nih.govnih.gov Bio-isosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological effects. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. nih.gov

These strategies are highly relevant to the future development of this compound analogs. For instance, the carboxamide group is a common site for bio-isosteric replacement. It can be substituted with other groups such as sulfonamides, triazoles, or oxadiazoles (B1248032) to improve metabolic stability, cell permeability, or to explore new interactions with the target protein. nih.govdundee.ac.uk A study exploring the replacement of a carboxamide with a sulfonamide moiety in N-glycoprotein linkage region analogues provides a relevant example of this strategy. dundee.ac.uk

Scaffold hopping can be employed to move away from the biphenyl core to explore new chemical space and potentially discover compounds with improved properties or novel intellectual property. This could involve replacing the biphenyl scaffold with other bicyclic systems that maintain the correct spatial orientation of the key interacting groups. A successful scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate, demonstrating the power of this approach.

The application of these design strategies to this compound could lead to the discovery of new analogs with enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.

Q & A

Q. How can researchers address low reproducibility in solubility measurements of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.